Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCFIKOHZRMYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate typically begins with commercially available starting materials such as 3-aminobenzoic acid, thionyl chloride, and methyl alcohol.
Thiazole Formation: The thiazole ring is formed by reacting 3-aminobenzoic acid with thionyl chloride to produce 3-chlorobenzoic acid, which is then reacted with thiourea to form the thiazole ring.
Chloromethylation: The chloromethyl group is introduced by reacting the thiazole derivative with formaldehyde and hydrochloric acid under acidic conditions.
Esterification: Finally, the esterification of the carboxylic acid group is achieved by reacting the thiazole derivative with methyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products:
- Substituted thiazole derivatives
- Sulfoxides and sulfones
- Thiazolidines
- Carboxylic acids
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H10ClN2O2S
- Molecular Weight : 270.73 g/mol
- Functional Groups : The compound features a thiazole ring, a benzoate ester group, and a chloromethyl substituent, which contribute to its reactivity and biological activity.
Medicinal Chemistry
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate has shown potential in drug development due to its structural properties:
- Antimicrobial Activity : Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound is being explored as a precursor for anticancer agents. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. In vitro studies have shown promising results against different cancer cell lines, including breast and colon cancer cells.
Agrochemicals
The unique structure of this compound makes it valuable in agricultural applications:
- Pesticide Development : The compound's biological activity suggests potential use as an agrochemical. Its ability to inhibit microbial growth can be harnessed for developing fungicides or bactericides that target plant pathogens.
Materials Science
In materials science, this compound serves as a building block for synthesizing novel materials:
- Polymer Synthesis : this compound can be utilized in the synthesis of polymers with specific properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The results indicated that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity Screening
In another study focusing on anticancer properties, this compound was tested on human breast adenocarcinoma (MCF7) cells:
| Treatment Concentration | Cell Viability (%) |
|---|---|
| 5 µM | 75 |
| 10 µM | 50 |
| 20 µM | 30 |
These findings suggest a dose-dependent cytotoxic effect on cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate against analogous thiazole derivatives, focusing on structural features, synthetic accessibility, and physicochemical properties.
Structural Analogues and Functional Group Variations
Key structural analogs include:
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)
- Molecular Formula : C₅H₅ClN₂O₂S
- Key Features : Nitro group at C5 and methyl group at C2.
- Synthesis : Prepared in 62% yield via cyclization and nitration .
- Comparison : The nitro group increases electrophilicity, whereas the benzoate ester in the target compound may enhance solubility and stability.
N-{[4-(Chloromethyl)-1,3-Thiazol-2-yl]methyl}-N,N-dimethylamine Hydrochloride (CAS: 82586-71-8)
- Molecular Formula : C₇H₁₂Cl₂N₂S
- Key Features : Dimethylamine substituent and hydrochloride salt.
- Comparison : The tertiary amine and ionic form improve aqueous solubility compared to the neutral ester group in the target compound .
3-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Molecular Formula : C₂₇H₂₅BrN₂O₅S
- Key Features : Chromen-2-one core with bromophenyl and piperazine groups.
- Synthesis Yield : 71% .
- Comparison : The extended π-system and bromine atom may enhance binding to biological targets, contrasting with the simpler benzoate structure of the target compound.
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s molecular weight (267.73 g/mol) is lower than chromenone-thiazole hybrids, suggesting better bioavailability.
- Chloromethyl groups in analogs (e.g., ) are common reactivity hotspots for nucleophilic substitutions.
- Spectral confirmation (NMR, LC-MS) is standard for all compounds, ensuring structural fidelity .
Research Implications and Limitations
- Strengths : The chloromethyl group in this compound offers synthetic flexibility for derivatization, unlike nitro- or bromo-substituted analogs .
- Opportunities : Comparative studies could explore coupling the benzoate moiety with bioactive scaffolds (e.g., triazoles in ) to enhance pharmacological profiles.
Biological Activity
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a methyl ester functional group linked to a benzoate moiety, alongside a chloromethyl thiazole substituent. The thiazole ring contributes significantly to the compound's biological properties, which include antimicrobial, anticancer, and anti-inflammatory activities.
Target of Action
Thiazole derivatives generally exhibit a variety of biological activities due to their ability to interact with multiple biochemical pathways. The thiazole ring can engage in various chemical reactions, allowing these compounds to target different cellular mechanisms.
Mode of Action
The specific mode of action for this compound remains to be fully elucidated. However, thiazole compounds are known to inhibit key enzymes involved in cellular processes, such as bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival .
Biological Activities
-
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds containing the thiazole ring can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <0.25 μg/mL Escherichia coli 1–8 μg/mL Acinetobacter baumannii 1–4 μg/mL -
Anticancer Properties
Research has indicated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .Cancer Cell Line IC50 (μM) MDA-MB-231 10 HCT116 15 HT29 12 -
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their potential anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
- A study published in Nature highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
- Another research article focused on the anticancer potential of thiazole derivatives, showcasing their ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. How can the synthesis of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate be optimized for improved yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and esterification. Key steps include:
- Intermediate preparation : Use ultrasound-assisted reactions to enhance reaction efficiency (e.g., coupling chloromethyl groups with thiazole precursors in K₂CO₃/DMF under controlled conditions) .
- Catalyst selection : Employ Pd/C or Raney Ni for hydrogenation steps to reduce nitro or halogenated intermediates .
- Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural elucidation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.4–8.3 ppm for thiazole and benzoate moieties) and chloromethyl groups (δ 4.1–4.3 ppm) .
- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and thiazole C=N vibrations (~1620 cm⁻¹) .
- Mass spectrometry : Use FABMS or ESI-MS to verify molecular ion peaks (e.g., m/z 369.4 for C₁₆H₁₃ClNO₃S) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in DMSO, methanol, and acetonitrile (common solvents for biological assays). Limited aqueous solubility necessitates DMSO stock solutions (≤10% v/v) for in vitro studies .
- Stability :
- Store at –20°C in inert atmospheres to prevent hydrolysis of the chloromethyl group.
- Monitor degradation via TLC or HPLC over 48 hours under varying pH (4–9) and temperatures (4–37°C) .
Q. How can researchers safely handle this compound given its hazard profile?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Emergency protocols : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Maintain emergency contact numbers (e.g., +44(0)1840 212137) .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound, such as antimicrobial or anticancer potential?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (Annexin V/PI) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR or topoisomerase II). Optimize ligand poses with AMBER force fields and validate via RMSD (<2.0 Å) .
- ADMET prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
Q. How should researchers address contradictions in experimental vs. calculated spectral or elemental analysis data?
- Methodological Answer :
- Elemental analysis : Reconcile discrepancies (e.g., C/H/N%) by repeating combustion analysis and cross-validating with HRMS .
- Spectral mismatches : For NMR, ensure deuterated solvent purity and recalibrate referencing. For IR, check baseline correction and compare with simulated spectra (e.g., Gaussian 09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
